molecular formula C19H18ClN3O2 B11696447 (4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione

Cat. No.: B11696447
M. Wt: 355.8 g/mol
InChI Key: BVRQVFJJPMFOLC-YBEGLDIGSA-N
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Description

(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine derivatives This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with a 3-chloro-4-methylphenyl group and a 4-(dimethylamino)benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione typically involves the condensation of 3-chloro-4-methylbenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst to form the intermediate benzylidene compound. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the pyrazolidine ring. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require refluxing to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylamino groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups depending on the reagents used.

Scientific Research Applications

(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

(4Z)-1-(3-chloro-4-methylphenyl)-4-[[4-(dimethylamino)phenyl]methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C19H18ClN3O2/c1-12-4-7-15(11-17(12)20)23-19(25)16(18(24)21-23)10-13-5-8-14(9-6-13)22(2)3/h4-11H,1-3H3,(H,21,24)/b16-10-

InChI Key

BVRQVFJJPMFOLC-YBEGLDIGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)N2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)N2)Cl

Origin of Product

United States

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